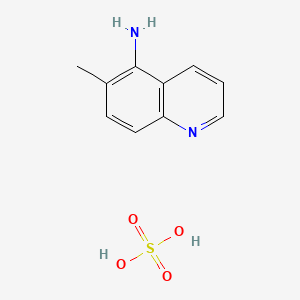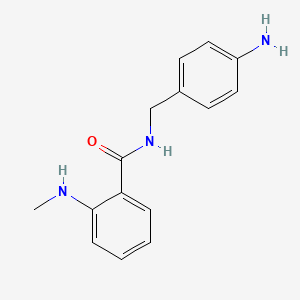![molecular formula C13H17N5O B11858450 7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide CAS No. 920961-06-4](/img/structure/B11858450.png)
7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclohexylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cyclohexylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(cyclohexylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine-6-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo[4,5-b]pyridine compounds.
Applications De Recherche Scientifique
7-(cyclohexylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Research has indicated its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 7-(cyclohexylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. For example, it has been shown to interact with cannabinoid receptors, exhibiting both agonistic and antagonistic effects depending on the substitution pattern of the imidazo[4,5-b]pyridine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide: This compound has a similar core structure but different functional groups, leading to distinct biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyridine core but differ in their substitution patterns and biological targets.
Uniqueness
7-(cyclohexylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
920961-06-4 |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H17N5O/c14-12(19)9-6-15-13-11(16-7-17-13)10(9)18-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,14,19)(H2,15,16,17,18) |
Clé InChI |
COGNHAKZHWXFRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C3C(=NC=C2C(=O)N)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)




![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)




![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)

